molecular formula C20H32OSi B14264891 4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol CAS No. 176508-64-8

4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol

Cat. No.: B14264891
CAS No.: 176508-64-8
M. Wt: 316.6 g/mol
InChI Key: PXBUDSUJDMZLIB-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a silinan group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a silane derivative in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-4-(1-piperidinyl)cyclohexanol: A metabolite of phencyclidine (PCP) with similar structural features.

    4-Hydroxy-4-phenylcyclohexan-1-one: Another cyclohexane derivative with a hydroxyl and phenyl group.

Properties

CAS No.

176508-64-8

Molecular Formula

C20H32OSi

Molecular Weight

316.6 g/mol

IUPAC Name

4-(1-phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C20H32OSi/c1-2-14-22(20-6-4-3-5-7-20)15-12-18(13-16-22)17-8-10-19(21)11-9-17/h3-7,17-19,21H,2,8-16H2,1H3

InChI Key

PXBUDSUJDMZLIB-UHFFFAOYSA-N

Canonical SMILES

CCC[Si]1(CCC(CC1)C2CCC(CC2)O)C3=CC=CC=C3

Origin of Product

United States

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